1-Methyl-3-(propan-2-yl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)8-6-10(3)5-4-9-8/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEMTXATTGFXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248907-64-3 | |
| Record name | 1-methyl-3-(propan-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization of Piperazine Derivatives Within Contemporary Organic and Medicinal Chemistry Research
Piperazine (B1678402), a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug discovery. ijrrjournal.com Its derivatives are integral to a wide range of pharmaceuticals, exhibiting a broad spectrum of biological activities. ijrrjournal.com The presence of two nitrogen atoms allows for modifications that can significantly influence a molecule's physicochemical properties, such as polarity, which in turn affects its pharmacokinetic profile. ijrrjournal.com
The versatility of the piperazine ring has led to its incorporation into drugs with diverse therapeutic applications, including:
Antipsychotics: Acting on neurotransmitter receptors. ijrrjournal.com
Antidepressants: Modulating serotonin (B10506) and other neurotransmitter levels. ijrrjournal.com
Antihistamines: Blocking histamine (B1213489) receptors to alleviate allergy symptoms.
Anticancer agents: Interfering with the growth and spread of cancer cells.
Antiviral compounds: Inhibiting viral replication. lew.ro
Antifungal and Antibacterial agents: Combatting microbial infections. lew.ro
The academic and industrial interest in piperazine derivatives stems from their ability to serve as versatile building blocks in the synthesis of complex molecules with desired pharmacological effects. ijrrjournal.com
Historical Trajectory and Evolution of Research Involving Substituted Piperazines
The journey of piperazine (B1678402) in the scientific realm began with its use as an anthelmintic agent. ijrrjournal.com Over the decades, research has evolved from simple N-substituted derivatives to more complex C-substituted and chiral piperazines. researchgate.netnih.gov Early synthetic methods often resulted in mixtures of products, but advancements in synthetic organic chemistry have enabled more selective and efficient preparations. nih.gov
The development of new catalytic systems and synthetic strategies has been a driving force in expanding the chemical space of piperazine derivatives. researchgate.net This has allowed for the synthesis of molecules with greater structural diversity and more specific biological targets. The historical progression of research highlights a continuous effort to refine the synthesis and understand the structure-activity relationships of this important class of compounds.
Defining the Academic Research Scope for 1 Methyl 3 Propan 2 Yl Piperazine
Stereochemistry: The chiral center at the 3-position allows for the synthesis and study of its individual enantiomers, (S)-1-Methyl-3-(propan-2-yl)piperazine and (R)-1-Methyl-3-(propan-2-yl)piperazine. This is crucial for understanding stereospecific interactions with biological targets.
Synthetic Methodology: The synthesis of this C-alkylated piperazine (B1678402) provides a testbed for modern synthetic methods, such as iridium-catalyzed regio- and diastereoselective synthesis or the use of SnAP (stannyl amine protocol) reagents. lew.roresearchgate.net
Structure-Activity Relationship (SAR) Studies: By incorporating this specific piperazine derivative into larger molecules, researchers can probe the effect of the methyl and isopropyl groups on biological activity. This can provide valuable insights for the design of new therapeutic agents.
Pharmacokinetic Profiling: The lipophilicity introduced by the isopropyl group, combined with the basicity of the methylated nitrogen, would likely influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, making it an interesting candidate for pharmacokinetic studies.
The following table outlines some of the key identifiers for this compound:
| Identifier | Value | Source |
| IUPAC Name | 1-Methyl-3-(propan-2-yl)piperazine | N/A |
| CAS Number | 80949-76-4 ((3S)-isomer) | epa.gov |
| Molecular Formula | C₈H₁₈N₂ | epa.gov |
| Molecular Weight | 142.24 g/mol | epa.gov |
Applications of 1 Methyl 3 Propan 2 Yl Piperazine As a Molecular Scaffold and Building Block in Advanced Chemical Research
Design and Construction of Complex Molecular Architectures using 1-Methyl-3-(propan-2-yl)piperazine
The rigid, chair-like conformation of the piperazine (B1678402) ring, combined with the stereocenter created by the isopropyl group at the C-3 position and the methyl group at the N-1 position, makes this compound a valuable chassis for constructing sophisticated molecular architectures. The two nitrogen atoms offer distinct points for functionalization. The secondary amine at the N-4 position is a key reactive handle for introducing a wide variety of substituents, allowing for the extension of the molecular framework in defined spatial vectors. This controlled, stepwise elaboration is fundamental to building complex molecules with precise three-dimensional arrangements.
The enantiomerically pure form of this compound, specifically (3S)-1-Methyl-3-(propan-2-yl)piperazine, is commercially available and categorized as a chiral building block for use in asymmetric synthesis. bldpharm.com Chiral building blocks are enantiomerically enriched compounds that are incorporated into a synthetic sequence to introduce a specific stereocenter into a target molecule. The use of such synthons is a powerful strategy for the efficient synthesis of chiral drugs and natural products, as it avoids the need for challenging asymmetric transformations or costly chiral separations at later stages.
While specific examples of this compound in biomimetic scaffolds are not extensively documented in the literature, its structural features make it an attractive candidate for such applications. Biomimetic scaffolds aim to mimic the structure and function of natural molecules, such as peptides or alkaloids. The substituted piperazine motif can act as a rigid dipeptide isostere, replacing a flexible peptide bond to impart greater metabolic stability and conformational constraint. The isopropyl and methyl groups provide specific steric and hydrophobic features that can mimic natural amino acid side chains, potentially enabling these scaffolds to interact with biological targets.
As a chemical probe, the this compound core could be functionalized at the N-4 position with reporter groups (e.g., fluorophores, biotin (B1667282) tags) or reactive groups for covalent labeling of proteins. The defined stereochemistry would be critical for ensuring selective interaction with the biological target of interest.
The piperazine framework is a common structural element in ligands designed for transition metal catalysis. The two nitrogen atoms can act as a bidentate chelate, binding to a metal center to form a stable complex. For this compound, derivatization of the N-4 nitrogen with other ligating groups (e.g., phosphines, pyridyls, or carboxylates) can create novel chiral ligands.
The chiral environment established by the C-3 isopropyl group can influence the stereochemical outcome of catalytic reactions, making such ligands potentially useful in asymmetric catalysis. The steric bulk of the isopropyl group and the electronic properties of the N-1 methyl group would modulate the reactivity and selectivity of the metal complex. Although specific catalytic systems based on this exact piperazine are not widely reported, the principles of ligand design suggest its potential as a precursor for developing new catalysts for transformations like asymmetric hydrogenation, C-C bond formation, or oxidation reactions.
Combinatorial Chemistry and High-Throughput Synthesis of Libraries Based on the this compound Motif
Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. The piperazine scaffold is exceptionally well-suited for this approach because its N-H group provides a convenient attachment point for a diverse range of chemical building blocks. mdpi.com This allows for the creation of large libraries of compounds for high-throughput screening in drug discovery and materials science. While research has described the synthesis of libraries from various piperazine cores, the application of this compound specifically serves as a valuable, albeit less documented, example of this strategy. nih.gov
The this compound scaffold offers a fixed structural core with a key point of diversity. The primary site for diversification is the secondary amine at the N-4 position. This site can be functionalized through a variety of high-throughput compatible reactions, including:
Acylation: Reaction with a library of carboxylic acids or acid chlorides to generate a diverse set of amides.
Sulfonylation: Reaction with various sulfonyl chlorides to produce sulfonamides.
Reductive Amination: Reaction with a collection of aldehydes or ketones to yield N-alkylated products.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These strategies allow chemists to systematically explore the chemical space around the chiral piperazine core, investigating how different substituents at the N-4 position affect the molecule's properties and biological activity.
Table 2: Illustrative Example of Scaffold Diversification Strategies
| Starting Scaffold | Reagent (R-X) | Reaction Type | Diversified Product Structure |
| This compound | R-COOH | Acylation | 1-(Acyl)-4-methyl-2-(propan-2-yl)piperazine |
| This compound | R-SO2Cl | Sulfonylation | 1-(Sulfonyl)-4-methyl-2-(propan-2-yl)piperazine |
| This compound | R-CHO | Reductive Amination | 1-(Alkyl)-4-methyl-2-(propan-2-yl)piperazine |
This table is illustrative of general chemical strategies and does not represent specific, documented synthesis products from the literature.
The robust and reliable nature of the reactions used to functionalize the piperazine N-H group makes the this compound scaffold highly amenable to modern automated and parallel synthesis platforms. In parallel synthesis, many individual reactions are performed simultaneously in multi-well plates, allowing for the rapid generation of a library of discrete compounds.
The typical workflow involves dispensing the core scaffold into the wells of a reaction plate, followed by the addition of a unique building block (e.g., a specific acid chloride or aldehyde) to each well. After the reaction, purification can also be automated using techniques like solid-phase extraction (SPE) or preparative HPLC/mass spectrometry. This high-throughput approach enables the efficient production of hundreds or thousands of unique derivatives of this compound for biological screening, dramatically accelerating the pace of discovery research.
Role of this compound in Advanced Materials Research (e.g., polymer monomers, supramolecular assemblies)
While direct research on the application of this compound in advanced materials research is not extensively documented in publicly available literature, the versatile piperazine scaffold and its derivatives have been a subject of significant investigation in polymer chemistry and supramolecular assemblies. The unique structural characteristics of this compound, combining a chiral center, a tertiary amine, and a secondary amine within a heterocyclic ring, suggest its potential as a valuable building block in these fields. This section will, therefore, explore the prospective roles of this compound by drawing parallels with the established applications of analogous piperazine-containing molecules.
The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposite positions, providing a rigid and well-defined structural motif. semanticscholar.orgrsc.org This inherent rigidity, coupled with the presence of reactive amine functionalities, makes piperazine and its derivatives attractive candidates for the synthesis of novel polymers and for the construction of complex supramolecular architectures. nih.govrsc.org
Potential as a Polymer Monomer
The presence of a secondary amine in this compound allows it to undergo polymerization reactions. For instance, piperazine and its derivatives can be used in condensation polymerization with compounds like ethylenediaminetetraacetic dianhydride (EDTAD) to form biocompatible polymers. rsc.org The resulting polymers often exhibit interesting properties, such as antimicrobial activity. semanticscholar.orgrsc.org
The incorporation of the this compound moiety into a polymer backbone could impart specific characteristics:
Chirality: The chiral center at the 3-position could lead to the formation of stereoregular polymers with unique optical or recognition properties.
pH-Responsiveness: The basic nitrogen atoms in the piperazine ring can be protonated, leading to polymers that are responsive to changes in pH. This is a desirable feature for applications in drug delivery and smart materials.
While direct polymerization of this compound has not been reported, the synthesis of various piperazine-based monomers and their subsequent polymerization is well-established. For example, piperazine-methacrylate monomers have been synthesized and polymerized to create homopolymers. rsc.org
Role in Supramolecular Assemblies
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. Piperazine and its derivatives are excellent building blocks for supramolecular assemblies due to their ability to form hydrogen bonds and coordinate with metal ions. nih.govrsc.org
The potential of this compound in this context is significant:
Host-Guest Chemistry: The piperazine ring can act as a host for various guest molecules, forming inclusion complexes. The substitution pattern on the piperazine ring, including the methyl and isopropyl groups, would influence the size and shape of the binding cavity, and thus the selectivity for different guests.
Crystal Engineering: The ability of the nitrogen atoms to act as hydrogen bond acceptors and the N-H group to act as a hydrogen bond donor allows for the rational design of crystalline materials with specific network structures. rsc.org The formation of salts with various acids is a common strategy to create such supramolecular architectures. rsc.org
Metal-Organic Frameworks (MOFs): Piperazine derivatives can act as ligands that bridge metal centers, leading to the formation of porous MOFs. These materials have applications in gas storage, separation, and catalysis.
Self-Assembled Monolayers and Nanostructures: The amphiphilic nature that could be imparted to derivatives of this compound might enable their self-assembly into organized structures like micelles, vesicles, or monolayers on surfaces. For example, piperazine-functionalized fullerenes have been shown to form crystalline supramolecular aggregates. nih.gov
The table below summarizes the roles of various piperazine derivatives in advanced materials, illustrating the potential applications for this compound.
| Piperazine Derivative | Application Area | Key Findings | Reference |
| Piperazine | Supramolecular Assemblies | Forms a mono-adduct with C70, which can then form crystalline supramolecular aggregates with Lewis acids. | nih.gov |
| Piperazine Derivatives | Aggregation-Induced Emission (AIE) Materials | The electron-donating ability and chair conformation of the piperazine ring can lead to materials with AIE properties. | bohrium.comrsc.org |
| Piperazine | Antimicrobial Polymers | Used in the synthesis of biocompatible piperazine polymers with antimicrobial activity against E. coli and S. aureus. | rsc.org |
| Piperazine-methacrylate | Polymer Monomer | Synthesized and polymerized to form homopolymers. | rsc.org |
| N-Methylpiperazine | Molecularly Imprinted Microspheres | Used as a mimic template in the preparation of MIMs. | sigmaaldrich.com |
| N,N'-dimethylpiperazine | Organic Supramolecular Structures | Forms organic salts with aromatic multicomponent acids through proton transfer, leading to diverse supramolecular architectures. | rsc.org |
Advanced Spectroscopic and Computational Investigations of 1 Methyl 3 Propan 2 Yl Piperazine and Its Research Derivatives
Elucidation of Molecular Structure and Conformational Dynamics through Advanced Spectroscopic Techniques
The definitive characterization of 1-Methyl-3-(propan-2-yl)piperazine, a chiral substituted piperazine (B1678402), relies on a suite of advanced spectroscopic methods. These techniques are essential for confirming its covalent framework, defining its three-dimensional geometry (stereochemistry), and understanding its dynamic behavior in solution and the solid state.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their multiplicities (splitting patterns), while the ¹³C NMR spectrum reveals the number of unique carbon atoms. For this compound, distinct signals are expected for the N-methyl group, the isopropyl methine and methyl groups, and the individual methylene (B1212753) (CH₂) and methine (CH) protons of the piperazine ring.
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons and confirming the connectivity within the isopropyl group and the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.
The stereochemistry, specifically the relative orientation of the N-methyl and C3-isopropyl groups, can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. For example, a strong NOE between the N-methyl protons and the C3-isopropyl methine proton would suggest a cis relationship.
Furthermore, to distinguish between the two enantiomers, (R)- and (S)-1-Methyl-3-(propan-2-yl)piperazine, chiral NMR spectroscopy can be employed. This often involves using a chiral solvating agent, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, which forms diastereomeric complexes with the protonated amine, resulting in separate, distinguishable signals for each enantiomer in the NMR spectrum. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for N-methylpiperazine, 2-methylpiperazine, and isopropyl moieties. Actual values may vary based on solvent and experimental conditions.
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N-CH₃ | ~2.3 | ~46 |
| Isopropyl-CH | ~1.9 - 2.1 | ~30 - 32 |
| Isopropyl-CH₃ | ~0.9 - 1.0 (d, 6H) | ~18 - 20 |
| Piperazine-C3-H | ~2.7 - 2.9 | ~60 - 65 |
| Piperazine Ring Protons | ~2.2 - 3.1 (m) | ~45 - 55 |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is vital for confirming the elemental composition of this compound. nih.gov It provides a highly accurate mass measurement of the protonated molecular ion ([M+H]⁺), which can be compared to the calculated theoretical mass to verify the chemical formula (C₈H₁₈N₂).
Tandem mass spectrometry (MS/MS) is used to investigate the molecule's fragmentation pathways. Under collision-induced dissociation (CID), the piperazine ring and its substituents break apart in a predictable manner, yielding characteristic fragment ions. xml-journal.net The primary fragmentation mechanisms for N-alkylated piperazines involve the cleavage of the C-N bonds within the piperazine ring. xml-journal.netresearchgate.net
Key expected fragmentation steps for this compound would include:
Formation of the protonated molecular ion, [C₈H₁₈N₂ + H]⁺.
Cleavage of the piperazine ring, often leading to the loss of ethylene (B1197577) or substituted ethylene fragments.
Loss of the isopropyl group from the C3 position.
Loss of the N-methyl group.
The resulting fragmentation pattern serves as a structural fingerprint, aiding in the identification of the compound and its derivatives in complex mixtures.
Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound
| Fragment Description | Formula of Ion | Predicted Exact Mass (m/z) |
| Protonated Molecular Ion | [C₈H₁₉N₂]⁺ | 143.1543 |
| Loss of Isopropyl Group | [C₅H₁₁N₂]⁺ | 100.0917 |
| Loss of Propene (from Isopropyl) | [C₅H₁₃N₂]⁺ | 101.1073 |
| Fragment containing Isopropyl | [C₅H₁₂N]⁺ | 86.0964 |
| N-Methylpiperazine Fragment | [C₅H₁₁N₂]⁺ | 100.0917 |
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure
Single-Crystal X-ray Diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. Analysis of a suitable single crystal of this compound would yield precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com
This data would definitively confirm the conformation of the six-membered piperazine ring, which is typically found to adopt a stable chair conformation in most derivatives to minimize steric strain. nih.govnih.govresearchgate.net In rare cases, such as with bulky substituents, a twist-boat conformation has been observed. rsc.org Crucially, for a sample containing a single enantiomer, X-ray diffraction analysis allows for the determination of the absolute configuration at the C3 stereocenter, unequivocally distinguishing between the (R) and (S) forms. The analysis also reveals how the molecules pack together in the crystal lattice, stabilized by intermolecular interactions like hydrogen bonds.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Forms
As this compound possesses a stereocenter at the C3 position, it is a chiral molecule existing as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a key technique for studying such molecules. CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral sample.
Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. This property allows for the qualitative identification and differentiation of the (R) and (S) enantiomers. Furthermore, the intensity of the CD signal is proportional to the concentration and enantiomeric excess of the sample, making it a valuable tool for assessing the purity of chiral syntheses and separations. While specific CD studies on this compound are not widely published, the technique remains a standard and powerful method for the analysis of its chiral forms.
Theoretical Chemistry and Computational Modeling Studies of this compound
Computational chemistry provides profound insights into the intrinsic properties of this compound, complementing experimental findings by modeling its behavior at the atomic and electronic levels.
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical methods, most notably Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. mdpi.com These in silico studies can calculate a variety of molecular properties:
Optimized Geometry: DFT calculations can determine the lowest-energy three-dimensional structure of the molecule, predicting bond lengths, angles, and the preferred conformation of the piperazine ring (e.g., chair vs. twist-boat) and the orientation of its substituents.
Electronic Properties: Calculations can map the molecule's electrostatic potential (ESP) surface, which illustrates the distribution of electron density. This map helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the lone pairs on the nitrogen atoms are expected to be the most nucleophilic sites.
Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO location (likely centered on a nitrogen atom) indicates the site most susceptible to electrophilic attack, while the LUMO location indicates the site prone to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com
These theoretical models are invaluable for understanding reaction mechanisms and for the rational design of new research derivatives with tailored properties. nih.gov
Conformational Analysis and Molecular Dynamics Simulations.epa.gov
The structural flexibility of the piperazine ring is a critical determinant of the biological activity of its derivatives. Conformational analysis of this compound and related scaffolds is typically performed using a combination of spectroscopic methods and computational chemistry. The piperazine ring predominantly adopts a chair conformation to minimize steric strain. However, the presence of substituents on the nitrogen and carbon atoms introduces a variety of conformational possibilities, including boat and twist-boat forms, and dictates the axial or equatorial positioning of these groups.
Molecular Dynamics (MD) simulations provide a powerful lens through which to view the dynamic behavior of these molecules in a simulated physiological environment. nih.govnih.gov These simulations model the movement of atoms over time, offering insights into the stability of different conformers, the interactions with solvent molecules, and the intrinsic flexibility of the molecule. For piperazine derivatives, MD simulations are crucial for understanding how the scaffold can adapt its shape to fit into a biological target, such as a receptor binding pocket. researchgate.netresearchgate.net
In studies of piperazine-based ligands, MD simulations are often initiated from a docked pose within a receptor. nih.gov The stability of the ligand within the binding site is then monitored over tens to hundreds of nanoseconds. nih.gov Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein, are calculated to assess the stability of the complex. nih.gov These simulations reveal that the piperazine core can anchor a molecule while allowing its substituents to explore different regions of the binding site, which is a key feature for designing high-affinity ligands. nih.gov
Table 1: Typical Parameters in Molecular Dynamics Simulations of Piperazine Derivatives
| Parameter | Typical Value/Method | Purpose | Source |
| Force Field | OPLS4, AMBER | Defines the potential energy function for atoms and bonds. | nih.gov |
| Solvent Model | TIP3P, SPC/E | Explicitly models water molecules to simulate aqueous solution. | nih.gov |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. | nih.gov |
| Simulation Time | 50 - 500 ns | Duration of the simulation to observe molecular motions. | nih.govnih.gov |
| Temperature | 300 K | Simulates physiological temperature. | nih.gov |
| Pressure | 1 atm | Simulates atmospheric pressure. | nih.gov |
Reaction Pathway Modeling and Transition State Analysis.nih.gov
Understanding the mechanisms of chemical reactions that form and modify the piperazine scaffold is essential for optimizing synthetic routes and developing novel derivatives. Computational chemistry provides tools to model reaction pathways, identify intermediate structures, and analyze the energetics of transition states.
The synthesis of N-substituted piperazines, such as this compound, often involves N-alkylation or reductive amination. nih.govresearchgate.net Reaction pathway modeling using methods like Density Functional Theory (DFT) can elucidate the step-by-step mechanism of these transformations. For instance, in an N-alkylation reaction, calculations can map the potential energy surface as the alkylating agent approaches the piperazine nitrogen, revealing the structure and energy of the transition state. This information is invaluable for predicting reaction kinetics and understanding the influence of substrates and catalysts. nih.gov
More advanced synthetic methods, such as photoredox-catalyzed C-H functionalization, have emerged as powerful tools for modifying the piperazine core at its carbon atoms. mdpi.com Computational modeling has been instrumental in deciphering the complex mechanisms of these reactions. mdpi.com For example, DFT calculations can determine the relative electron density on the nitrogen atoms to predict the site of single electron transfer and subsequent C-H activation. mdpi.com Modeling the entire catalytic cycle, from light absorption by the photocatalyst to the formation of radical intermediates and the final product, helps rationalize experimental outcomes and guide the development of more efficient and selective reactions. mdpi.com
Table 2: Comparison of Synthetic Pathways for Piperazine Functionalization
| Reaction Type | Key Features | Computational Insights | Source |
| N-Alkylation | Nucleophilic substitution at the nitrogen atom. | Transition state analysis, prediction of reaction barriers. | nih.govresearchgate.net |
| Reductive Amination | Formation of an iminium ion followed by reduction. | Modeling of intermediate stability and stereoselectivity. | nih.gov |
| Buchwald-Hartwig Amination | Palladium-catalyzed N-arylation. | Elucidation of the catalytic cycle (oxidative addition, reductive elimination). | nih.gov |
| Photoredox C-H Functionalization | Radical-based functionalization of C-H bonds adjacent to nitrogen. | Modeling of radical cation intermediates, prediction of regioselectivity. | mdpi.com |
In Silico Design Principles for Piperazine-based Scaffolds.beilstein-journals.org
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs. beilstein-journals.orgmdpi.com This is due to its favorable physicochemical properties and its ability to serve as a versatile template for arranging pharmacophoric groups in three-dimensional space. In silico design principles guide the strategic modification of the piperazine scaffold to create new therapeutic agents.
Key design principles derived from computational studies include:
Scaffold Hopping and Decoration : The piperazine core can be decorated with various substituents at its two nitrogen atoms and, more recently, at its carbon atoms. beilstein-journals.org Computational methods are used to predict how these modifications will affect properties like solubility, lipophilicity, and metabolic stability.
Modulating Basicity : The pKa of the piperazine nitrogens is a critical parameter influencing a drug's absorption, distribution, and target engagement. DFT calculations can accurately predict the pKa values of derivatives, allowing for the fine-tuning of this property. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net For piperazine derivatives, QSAR studies have identified key molecular descriptors—such as electronic properties (e.g., HOMO/LUMO energies), steric factors, and hydrophobicity—that correlate with inhibitory potency against various targets. mdpi.comresearchgate.net These models are then used to predict the activity of novel, unsynthesized compounds.
Fragment-Based Design : In this approach, small molecular fragments that bind to a target are identified and then linked together or grown to create a more potent lead compound. nih.gov The piperazine moiety is an excellent linker or central scaffold in this context, and computational docking is used to guide the assembly of fragments. nih.gov
Table 3: Key Molecular Descriptors in QSAR Models for Piperazine Derivatives
| Descriptor | Description | Relevance to Activity | Source |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons, influencing interactions with protein targets. | mdpi.comresearchgate.net |
| Molar Refractivity (MR) | A measure of the volume and polarizability of a molecule. | Accounts for the molecule's fit within the binding pocket of a receptor. | mdpi.comresearchgate.net |
| Topological Polar Surface Area (PSA) | Sum of surfaces of polar atoms in a molecule. | Correlates with membrane permeability and bioavailability. | mdpi.comresearchgate.net |
| Aqueous Solubility (Log S) | The logarithm of the molar solubility in water. | Affects the distribution and bioavailability of the drug within the biological system. | mdpi.comresearchgate.net |
Ligand-Receptor Interaction Modeling (theoretical, as a ligand precursor or model).nih.govnih.gov
Molecular docking and other computational techniques are used to model the theoretical interactions between piperazine-based ligands and their biological receptors. nih.govnih.gov These models provide a static picture of the binding pose and highlight the key intermolecular forces responsible for affinity and selectivity. This compound, as a structural motif, serves as a valuable model for understanding these interactions.
In a typical ligand-receptor model for a piperazine derivative, the following interactions are frequently observed:
Ionic and Hydrogen Bonding : One of the piperazine nitrogens is often protonated at physiological pH. This positively charged ammonium (B1175870) group can form a strong salt bridge or hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in the receptor's binding site. nih.govresearchgate.net This interaction often serves as a primary anchor for the ligand.
Hydrophobic Interactions : The alkyl groups on the piperazine, such as the methyl and isopropyl groups in this compound, can engage in favorable van der Waals and hydrophobic interactions with nonpolar pockets in the receptor.
Allosteric Modulation : Some piperazine-containing ligands have been shown to bind to allosteric sites, which are distinct from the primary (orthosteric) binding site of the endogenous ligand. acs.org Modeling suggests these ligands can modulate the receptor's conformation and signaling activity in unique ways, acting as positive or negative allosteric modulators. acs.org
These theoretical models are critical for structure-based drug design. By visualizing how a ligand like a this compound derivative fits into a target, medicinal chemists can rationally design modifications to improve potency, enhance selectivity against related receptors, and optimize pharmacokinetic properties. nih.gov
Table 4: Examples of Modeled Ligand-Receptor Interactions for Piperazine Scaffolds
| Receptor Target | Key Interacting Residues | Type of Interaction | Significance | Source |
| Dopamine D3 Receptor | Asp110 | Salt Bridge/H-Bond with piperazine nitrogen | Primary anchor point for affinity. | researchgate.netacs.org |
| Sigma-1 (σ1) Receptor | Glu172, Asp126 | H-Bond with protonated piperazine | Crucial for stabilizing the ligand in the binding pocket. | nih.govnih.gov |
| Monoamine Oxidase A (MAO-A) | Tyr407, Tyr444 | π-π stacking with aromatic substituents | Contributes to binding affinity and orientation. | nih.gov |
| Histamine (B1213489) H3 Receptor | Asp114, Tyr115 | Ionic and H-bond network | Defines subtype selectivity and high affinity. | nih.gov |
Emerging Research Trends and Future Perspectives on 1 Methyl 3 Propan 2 Yl Piperazine in Chemical Sciences
Development of Novel and Efficient Synthetic Routes
The synthesis of C-substituted piperazines, including 1-Methyl-3-(propan-2-yl)piperazine, has traditionally been a lengthy process, often limited by the availability of starting materials. mdpi.com However, recent advancements have focused on more direct and efficient methods, particularly through C-H functionalization. nih.govmdpi.com These modern approaches offer new avenues for creating specific substitution patterns on the piperazine (B1678402) ring. mdpi.com
One notable strategy is the Stannyl Amine Protocol (SnAP) , which provides a convergent method for synthesizing piperazines from aldehydes. encyclopedia.pubmdpi.com This technique relies on the generation of a radical from a stannane (B1208499) reagent, which then undergoes cyclization. encyclopedia.pubmdpi.com While effective, the stoichiometric use of copper in early iterations of this method limited its large-scale applicability. encyclopedia.pubmdpi.com Subsequent research has led to the development of catalytic versions, significantly improving the efficiency of the reaction. encyclopedia.pubmdpi.com
Another innovative approach involves photoredox catalysis . mdpi.comresearchgate.net This method utilizes light-absorbing catalysts to initiate chemical transformations. For instance, the CarboxyLic Amine Protocol (CLAP) employs an iridium-based photoredox catalyst to generate an α-aminyl radical, which then cyclizes to form C2-substituted piperazines. mdpi.com Similarly, photoredox-mediated C-H arylation and vinylation have been successfully applied to piperazine systems. researchgate.net
Direct C-H lithiation of N-Boc protected piperazines represents another powerful tool for introducing substituents onto the piperazine core. mdpi.com This method allows for the direct functionalization of the carbon atoms adjacent to the nitrogen. mdpi.com Furthermore, asymmetric lithiation techniques have been developed to produce enantiomerically pure piperazines, which is crucial for the development of chiral drugs. nih.govmdpi.com
A concise, five-step synthetic route starting from optically pure amino acids has also been reported for the generation of 3-substituted piperazine-2-acetic acid esters. nih.gov This method involves the efficient conversion of amino acids into 1,2-diamines, which are then cyclized to form the desired piperazine core. nih.gov
| Synthetic Strategy | Key Features | Example Application |
| Stannyl Amine Protocol (SnAP) | Convergent synthesis from aldehydes, radical-mediated cyclization. encyclopedia.pubmdpi.com | Synthesis of diverse C-functionalized piperazines. mdpi.com |
| Photoredox Catalysis (e.g., CLAP) | Utilizes light to initiate reactions, mild reaction conditions. mdpi.comresearchgate.net | Synthesis of C2-substituted piperazines. mdpi.com |
| Direct C-H Lithiation | Direct functionalization of the piperazine ring. mdpi.com | Introduction of various substituents at the α-carbon. mdpi.com |
| Asymmetric Synthesis from Amino Acids | Starts from chiral precursors, produces enantiopure products. nih.gov | Synthesis of 3-substituted piperazine-2-acetic acid esters. nih.gov |
Exploration of Unconventional Reactivity and Functionalization Pathways
The exploration of unconventional reactivity and functionalization pathways for the piperazine scaffold is a burgeoning area of research. A primary focus has been on the direct C-H functionalization of the piperazine ring, which offers a more atom-economical and efficient alternative to traditional multi-step syntheses. nih.govresearchgate.net
Photoredox catalysis has emerged as a powerful tool in this domain, enabling a variety of C-H functionalization reactions. researchgate.net These reactions often proceed through the formation of an α-amino radical, which can then be trapped by various radical acceptors. nih.gov This approach has been successfully employed for the C-H arylation, vinylation, and alkylation of piperazines. researchgate.net The use of photoredox catalysis allows these transformations to occur under mild conditions, avoiding the harsh reagents and high temperatures often required in traditional methods. nih.gov
Transition-metal-catalyzed C-H functionalization is another promising avenue, although it has been met with more challenges compared to other saturated N-heterocycles like pyrrolidines and piperidines. nih.gov The presence of the second nitrogen atom in the piperazine ring can lead to catalyst inhibition and undesired side reactions. nih.govmdpi.com Despite these difficulties, some progress has been made in developing transition-metal-catalyzed methods for the α-C-H functionalization of piperazines. nih.gov
Direct α-C-H lithiation followed by trapping with an electrophile is a well-established method for functionalizing the carbon atoms adjacent to the nitrogen in N-Boc-protected piperazines. nih.govmdpi.com However, this method can be complicated by side reactions. nih.gov Recent studies have focused on optimizing reaction conditions and developing asymmetric versions of this reaction to achieve enantioselective functionalization. nih.govmdpi.com
The development of one-pot, multi-component reactions represents another innovative approach. For example, a three-component reaction involving the ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates, has been reported for the stereospecific synthesis of highly substituted piperazines. acs.org
| Functionalization Pathway | Key Characteristics | Challenges |
| Photoredox C-H Functionalization | Mild reaction conditions, generation of α-amino radicals. nih.govresearchgate.net | Achieving high enantioselectivity can be difficult. nih.gov |
| Transition-Metal-Catalyzed C-H Functionalization | Potential for diverse bond formations. | Catalyst inhibition and side reactions due to the second nitrogen atom. nih.govmdpi.com |
| Direct α-C-H Lithiation | Direct introduction of substituents. | Potential for side reactions. nih.gov |
| One-Pot Multi-Component Reactions | High efficiency and stereoselectivity. acs.org | May have limited substrate scope. |
Integration with Artificial Intelligence and Machine Learning in Retrosynthetic Analysis and Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical synthesis, including the design and retrosynthesis of complex molecules like this compound. These computational tools can analyze vast datasets of chemical reactions to predict optimal synthetic routes and design novel compounds with desired properties.
For retrosynthetic analysis , AI algorithms can be trained to identify key bond disconnections and suggest precursor molecules, effectively working backward from the target molecule to readily available starting materials. This can significantly accelerate the process of designing a synthetic strategy, potentially uncovering more efficient and innovative routes that may not be immediately obvious to a human chemist.
In compound design , ML models can be used to predict the biological activity and physicochemical properties of virtual compounds. By screening large virtual libraries of piperazine derivatives, researchers can identify promising candidates for synthesis and testing, thereby prioritizing experimental efforts. researchgate.net For instance, computational docking studies can predict how a molecule like this compound might bind to a specific biological target, providing insights for further structural optimization. rsc.orgnih.gov Molecular dynamics simulations can further elucidate the crucial interactions between the ligand and its target protein. rsc.orgnih.gov
The rational design of new phenylpiperazine derivatives as potential anticancer agents has been demonstrated, where computational studies were used to guide the synthesis and biological evaluation of the compounds. mdpi.com These studies often involve molecular docking to predict binding modes and structure-activity relationships. mdpi.com
While the application of AI and ML specifically to this compound is not yet widely documented, the general trends in the field of N-heterocycle chemistry suggest that these computational approaches will become increasingly integral to the discovery and development of new piperazine-based molecules.
Challenges and Opportunities in Advancing Piperazine Chemistry Research
The field of piperazine chemistry, while rich with potential, faces several challenges that also present significant opportunities for innovation.
A major challenge lies in the selective functionalization of the piperazine ring. nih.govresearchgate.net The presence of two nitrogen atoms can lead to a lack of regioselectivity and the formation of undesired byproducts during chemical transformations. nih.govmdpi.com Specifically, methods that are effective for functionalizing other saturated N-heterocycles like pyrrolidines and piperidines often fail when applied to piperazines due to the interference of the second nitrogen atom. nih.govmdpi.com Overcoming this challenge requires the development of highly selective and efficient synthetic methodologies.
The enantioselective synthesis of C-substituted piperazines remains a significant hurdle. nih.gov Many biological targets are chiral, and often only one enantiomer of a chiral drug is active. Therefore, the ability to produce enantiomerically pure piperazine derivatives is crucial for their application in medicinal chemistry. nih.govmdpi.com While some progress has been made in asymmetric synthesis, there is still a need for more general and practical methods. nih.gov
Despite these challenges, there are numerous opportunities for advancing piperazine chemistry. The development of novel C-H functionalization strategies continues to be a major area of focus, with the potential to provide more direct and sustainable routes to a wide array of substituted piperazines. nih.govresearchgate.netnsf.gov The exploration of photoredox and electrochemical methods offers promising avenues for achieving unique reactivity under mild conditions. nih.govresearchgate.net
Furthermore, the vast and largely unexplored chemical space of C-substituted piperazines presents a significant opportunity for the discovery of new bioactive molecules. nih.govresearchgate.net By systematically exploring the effects of different substituents on the piperazine core, researchers can develop a deeper understanding of structure-activity relationships and design novel compounds with improved therapeutic properties. nih.govnih.gov The integration of computational tools like AI and ML will be instrumental in navigating this vast chemical space and accelerating the discovery process. researchgate.net
Broader Impact of this compound-based Research on Chemical Discovery
Research into the synthesis and functionalization of this compound and other substituted piperazines has a broad and significant impact on the wider field of chemical discovery. The piperazine scaffold is a fundamental building block in medicinal chemistry, and the development of new methods to manipulate this core structure has far-reaching implications. nih.govencyclopedia.pubrsc.org
The innovative synthetic strategies developed for piperazines, such as novel C-H functionalization techniques and photoredox-catalyzed reactions, can often be adapted and applied to the synthesis of other N-heterocycles. mdpi.comresearchgate.netresearchgate.netrsc.orgmdpi.com This cross-pollination of ideas accelerates the development of synthetic methodologies across the field of organic chemistry.
The exploration of the chemical space around the piperazine core contributes to a deeper understanding of structure-activity relationships (SAR). nih.govnih.gov By systematically modifying the substituents on the piperazine ring and evaluating the effects on biological activity, researchers can build predictive models that guide the design of new drugs for a wide range of diseases. nih.govnih.gov Piperazine derivatives have already shown promise as anticancer, antibacterial, and antiviral agents, among other therapeutic applications. encyclopedia.pubresearchgate.netnih.gov
Furthermore, the synthesis of chiral piperazines, such as the individual enantiomers of this compound, is crucial for the development of stereospecific drugs. nih.govmdpi.comresearchgate.net Research in this area not only provides access to new chiral building blocks but also advances the field of asymmetric catalysis.
In essence, research focused on specific molecules like this compound serves as a catalyst for broader innovation in chemical synthesis, medicinal chemistry, and drug discovery, ultimately contributing to the development of new and improved therapeutics.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Methyl-3-(propan-2-yl)piperazine, and how can purity and yield be maximized?
- Methodological Answer : The synthesis of piperazine derivatives typically involves nucleophilic substitution or alkylation reactions. For example, alkylation of the piperazine core with 2-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Reaction monitoring via TLC (e.g., hexane:ethyl acetate gradients) and purification via silica gel chromatography (e.g., 1:8 ethyl acetate:hexane) are critical for isolating high-purity products . Solvent selection (e.g., DMF for polar intermediates) and stoichiometric control (e.g., excess alkylating agent) can improve yields.
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- NMR : Analyze proton environments (e.g., methyl groups at δ ~1.0–1.5 ppm, piperazine ring protons at δ ~2.5–3.5 ppm).
- Mass Spectrometry : ESI-MS or HRMS can confirm molecular weight (e.g., C₉H₂₀N₂, MW 156.3 g/mol).
- Elemental Analysis : Validate empirical formulas.
Refer to protocols for structurally analogous piperazines, such as those in anticancer studies .
Q. What purification strategies are effective for removing byproducts in piperazine synthesis?
- Methodological Answer : Column chromatography (silica gel, gradient elution) is standard. For polar impurities, aqueous workups (e.g., brine washes) and drying over Na₂SO₄ are recommended. Recrystallization in solvents like dichloromethane/hexane mixtures may further enhance purity .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for target-specific bioactivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to targets like GPCRs or kinases. For example, docking studies on similar fluorobenzyl-piperazine triazoles revealed interactions with kinase ATP-binding pockets . Validate predictions with in vitro assays (e.g., enzyme inhibition) and SAR analysis of substituents (e.g., methyl vs. trifluoromethyl groups) .
Q. What experimental approaches resolve contradictions in reported biological activities of piperazine derivatives?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values).
- Dose-response validation : Reproduce assays under controlled conditions (e.g., TCI America’s safety protocols for handling bioactive compounds ).
- Analytical cross-checks : Use HPLC-MS to confirm compound identity in conflicting studies .
Q. How can in vivo pharmacokinetic properties of this compound be improved for therapeutic applications?
- Methodological Answer : Modify lipophilicity (e.g., via prodrug strategies) to enhance BBB penetration. For example, acetylating the piperazine nitrogen (as in 1-acetyl-4-(4-hydroxyphenyl)piperazine) improves metabolic stability . Assess logP (via HPLC), plasma protein binding (ultrafiltration), and CYP450 metabolism (microsomal assays) .
Q. What are the key challenges in scaling up piperazine synthesis while maintaining stereochemical purity?
- Methodological Answer : Multi-step syntheses require strict temperature and pH control to avoid racemization. For example, click chemistry reactions (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) demand inert atmospheres and catalyst optimization to suppress side reactions . Process analytical technology (PAT) tools, like in-line FTIR, can monitor intermediates in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
